Lenumlostat Hydrochloride: A Deep Dive into the Potent and Selective LOXL2 Inhibitor
Lenumlostat Hydrochloride: A Deep Dive into the Potent and Selective LOXL2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme implicated in the pathogenesis of fibrotic diseases and cancer.[1] By selectively targeting LOXL2, lenumlostat disrupts the cross-linking of collagen and elastin, key processes in the formation and stabilization of fibrotic tissue and the tumor microenvironment. This technical guide provides a comprehensive overview of lenumlostat, its target LOXL2, their interplay in critical signaling pathways, and the methodologies used to evaluate its activity.
Introduction to Lenumlostat Hydrochloride and its Target, LOXL2
Lenumlostat hydrochloride is a potent and selective inhibitor of LOXL2, a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] The primary function of the LOX family is to catalyze the oxidative deamination of lysine (B10760008) residues in collagen and elastin, initiating the formation of covalent cross-links that are essential for the structural integrity of the extracellular matrix (ECM).[2]
LOXL2 expression is significantly upregulated in various pathological conditions, including fibrosis of the liver, lungs, and kidneys, as well as in several types of cancer.[3][4][5] This increased expression contributes to disease progression by promoting excessive ECM deposition and stiffening, which in turn can drive pro-fibrotic and pro-metastatic cellular behaviors.[2] Lenumlostat, through its pseudo-irreversible inhibition of LOXL2, offers a promising therapeutic strategy to counteract these pathological processes.[1]
Quantitative Data Presentation
In Vitro Inhibitory Activity of Lenumlostat
Lenumlostat demonstrates potent and selective inhibition of LOXL2 across multiple species. The following table summarizes its half-maximal inhibitory concentration (IC50) values against LOXL2 and the related enzyme LOXL3.
| Target Enzyme | Species | IC50 (μM) |
| LOXL2 | Human (hLOXL2) | 0.71[6][7] |
| Mouse | 0.10[6][7] | |
| Rat | 0.12[6][7] | |
| Dog | 0.16[6][7] | |
| LOXL3 | Human (hLOXL3) | 1.17[6][7] |
Lenumlostat exhibits high selectivity for LOXL2 over other key amine oxidases. At a concentration of 10 μM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).
Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model
In a mouse model of bleomycin-induced lung fibrosis, oral administration of lenumlostat (PAT-1251) resulted in dose-dependent reductions in lung weight and Ashcroft score, a measure of fibrosis severity. It also decreased bronchoalveolar lavage leukocyte count and collagen concentrations.
| Treatment | Dosing Paradigm | Key Findings |
| Lenumlostat (PAT-1251) | Prophylactic and Therapeutic | Dose-dependent reduction in lung weight and Ashcroft score. |
| Reduced bronchoalveolar lavage leukocyte count and collagen concentrations. | ||
| Accelerated reversal of established fibrosis. |
Clinical Trial Data (NCT04054245)
A Phase II clinical trial (NCT04054245) is evaluating the efficacy and safety of lenumlostat (PAT-1251) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis. As of the last update, specific quantitative results regarding pharmacokinetics (Cmax, AUC, half-life), safety, and efficacy from this trial have not been publicly disclosed. The study is designed to assess objective response rates (complete remission, partial remission, and clinical improvement), safety, time to response, response duration, and changes in symptom burden.
Key Signaling Pathways Involving LOXL2
LOXL2 exerts its pro-fibrotic and pro-cancer effects through the modulation of several key signaling pathways.
LOXL2 and the TGF-β/Smad Pathway in Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. LOXL2 has been shown to be both a downstream target and an upstream regulator of this pathway. TGF-β1 can induce the expression of LOXL2. In turn, LOXL2 can activate lung fibroblasts and promote fibrogenesis through the TGF-β/Smad signaling pathway. Silencing LOXL2 has been shown to inhibit the expression of pSmad2/3, Smad4, and Snail, key mediators of TGF-β signaling.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
